molecular formula C21H13Cl4N3S B2952067 2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone CAS No. 478042-15-8

2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

Cat. No. B2952067
CAS RN: 478042-15-8
M. Wt: 481.22
InChI Key: MOBLLLAFSIEHDR-DIBXZPPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone” is a chemical substance with the molecular formula C21H13Cl4N3S . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Typically, the reactivity of a compound is determined by its molecular structure, particularly the types and arrangement of its functional groups .


Physical And Chemical Properties Analysis

This compound has a molar mass of 481.23 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical substances with appropriate safety measures .

Future Directions

The future directions or potential applications of this compound are not specified in the available resources. The potential uses of a compound are typically determined by its physical and chemical properties, as well as its activity in biological systems .

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl4N3S/c22-13-5-3-4-12(8-13)11-29-21-19(15-6-1-2-7-18(15)26-21)27-28-20-16(24)9-14(23)10-17(20)25/h1-10,26H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDOETPWBVFFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)SCC3=CC(=CC=C3)Cl)N=NC4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

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